3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-one
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Overview
Description
3-(1H-1,3-Benzodiazol-2-yl)-6-chloro-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-6-chloro-2H-chromen-2-one typically involves the condensation of 2-aminobenzimidazole with 6-chloro-2H-chromen-2-one under acidic or basic conditions. The reaction is often carried out in solvents such as dimethylformamide (DMF) or ethanol, with catalysts like p-toluenesulfonic acid or sodium ethoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,3-Benzodiazol-2-yl)-6-chloro-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromenone moiety to dihydro derivatives.
Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole and chromenone derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
3-(1H-1,3-Benzodiazol-2-yl)-6-chloro-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(1H-Benzimidazol-1-yl)-methylbenzoic acid: Another benzimidazole derivative with different biological activities.
N-(1H-1,3-Benzodiazol-2-yl)benzamide: A compound with similar structural features but different applications.
Uniqueness
3-(1H-1,3-Benzodiazol-2-yl)-6-chloro-2H-chromen-2-one is unique due to its combined benzimidazole and chromenone structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C16H9ClN2O2 |
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Molecular Weight |
296.71 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-6-chlorochromen-2-one |
InChI |
InChI=1S/C16H9ClN2O2/c17-10-5-6-14-9(7-10)8-11(16(20)21-14)15-18-12-3-1-2-4-13(12)19-15/h1-8H,(H,18,19) |
InChI Key |
SALMZXUHPJBGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Origin of Product |
United States |
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